molecular formula C13H14F3NO3 B12467337 ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate

ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate

Katalognummer: B12467337
Molekulargewicht: 289.25 g/mol
InChI-Schlüssel: AHZRDWXOMVYLBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate is a trifluoromethylated compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group imparts distinct electronic and steric characteristics to the molecule, making it a valuable intermediate in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 15-22°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Catalysts such as palladium or copper; reactions may require elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Wissenschaftliche Forschungsanwendungen

Ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate is unique due to its specific structural features and the presence of both trifluoromethyl and carbonyl groups

Eigenschaften

Molekularformel

C13H14F3NO3

Molekulargewicht

289.25 g/mol

IUPAC-Name

ethyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate

InChI

InChI=1S/C13H14F3NO3/c1-3-20-12(19)10(13(14,15)16)17-11(18)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,17,18)

InChI-Schlüssel

AHZRDWXOMVYLBR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C(F)(F)F)NC(=O)C1=CC=CC(=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.